An In-depth Technical Guide to the Fundamental Properties of Ebastine N-Oxide
An In-depth Technical Guide to the Fundamental Properties of Ebastine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Ebastine N-Oxide
Ebastine N-Oxide is a pivotal molecule in the lifecycle of the second-generation antihistamine, Ebastine. It emerges as both a significant metabolite formed through in-vivo metabolic pathways and a specified impurity in the synthesis of the parent drug.[1] As a selective H1 receptor antagonist, Ebastine is widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[2] Consequently, a thorough understanding of its N-oxide derivative is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of Ebastine formulations. This technical guide provides a comprehensive exploration of the fundamental properties of Ebastine N-Oxide, delving into its chemical characteristics, synthesis, stereochemistry, pharmacology, pharmacokinetics, analytical quantification, and regulatory context.
Chemical and Physical Properties: A Quantitative Overview
Ebastine N-Oxide, with the molecular formula C₃₂H₃₉NO₃ and a molecular weight of approximately 485.66 g/mol , is a derivative of Ebastine characterized by the oxidation of the nitrogen atom within the piperidine ring.[3][4] This structural modification imparts distinct physicochemical properties compared to the parent compound.
| Property | Value | Source |
| IUPAC Name | 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | [2] |
| Molecular Formula | C₃₂H₃₉NO₃ | [3][4] |
| Molecular Weight | 485.66 g/mol | [3][4] |
| CAS Number | 1256285-71-8 | [3] |
| Predicted pKa | 6.6 | [2] |
| Storage Temperature | 2-8°C | [3] |
Stability Profile:
Forced degradation studies of Ebastine reveal that the N-oxide is a potential product of oxidative stress.[5] Understanding the stability of Ebastine N-Oxide itself is crucial for its use as a reference standard and for predicting its behavior in pharmaceutical formulations.
-
Oxidative Stability: Ebastine N-Oxide exhibits moderate stability in the presence of oxidizing agents.[6]
-
Photolytic Sensitivity: Prolonged exposure to UV light can lead to the degradation of Ebastine N-Oxide, necessitating storage in light-protected containers.[6]
-
pH Stability: The stability of Ebastine N-Oxide is pH-dependent. The parent drug, Ebastine, degrades under acidic conditions (pH 1.2).[7]
Synthesis, Formation, and Stereochemistry
Ebastine N-Oxide is formed through two primary routes: as a byproduct during the synthesis of Ebastine and as a metabolite in the body.
Chemical Synthesis
The most common laboratory-scale synthesis involves the direct oxidation of Ebastine.
Figure 1: General synthetic scheme for Ebastine N-Oxide.
Experimental Protocol: Oxidation of Ebastine
-
Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol or ethanol).
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution. The reaction is typically carried out at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation and Purification: Once the reaction is complete, the Ebastine N-Oxide is isolated and purified, often through column chromatography, to separate it from unreacted Ebastine and other byproducts. This process typically yields a mixture of cis and trans isomers.[8]
Metabolic Formation
In vivo, Ebastine is metabolized by cytochrome P450 enzymes, primarily CYP2J2, leading to the formation of Ebastine N-Oxide.[9]
Figure 2: Metabolic formation of Ebastine N-Oxide.
Stereochemistry: The Cis and Trans Isomers
Ebastine N-Oxide exists as a mixture of two diastereomers: cis-Ebastine N-Oxide (Impurity F) and trans-Ebastine N-Oxide (Impurity G), as designated by the European Pharmacopoeia.[3][10] This isomerism arises from the orientation of the oxygen atom relative to the bulky diphenylmethoxy group on the piperidine ring. The separation and individual characterization of these isomers are critical for regulatory purposes and for understanding any potential differences in their biological activity.
Pharmacology and Mechanism of Action
While primarily known as a metabolite and impurity, evidence suggests that Ebastine N-Oxide possesses pharmacological activity. It is believed to act as a histamine H1 receptor antagonist, similar to its parent compound, Ebastine.[6] By blocking the H1 receptor, it can inhibit the action of histamine, a key mediator of allergic responses.
The parent drug, Ebastine, has also been shown to inhibit the release of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines, suggesting an anti-inflammatory component to its action.[11][12] It is plausible that Ebastine N-Oxide may share some of these properties, although further research is needed to confirm this.
Pharmacokinetics: An Area for Further Investigation
Detailed pharmacokinetic studies specifically on Ebastine N-Oxide are limited. The pharmacokinetic profile of the parent drug, Ebastine, is well-characterized. After oral administration, Ebastine is rapidly absorbed and extensively metabolized to its active metabolite, carebastine.[10] The formation of Ebastine N-Oxide is a known metabolic pathway, but its subsequent absorption, distribution, potential for further metabolism, and excretion (ADME) profile have not been fully elucidated. Understanding the ADME of Ebastine N-Oxide is crucial for assessing its potential contribution to the overall pharmacological effect and safety profile of Ebastine.
Analytical Methods for Quantification
The accurate quantification of Ebastine N-Oxide is essential for quality control of Ebastine drug substance and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
HPLC Method for Impurity Profiling
The European Pharmacopoeia outlines an HPLC method for the analysis of related substances in Ebastine, which includes the separation of Impurity F (cis-Ebastine N-Oxide) and Impurity G (trans-Ebastine N-Oxide).[10]
Typical Chromatographic Conditions:
-
Column: A nitrile silica gel column is often employed.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used in a gradient or isocratic elution mode.
-
Detection: UV detection at a wavelength of around 210 nm is typically used.[10]
Workflow for Analytical Method Validation:
Figure 3: Workflow for HPLC method validation for Ebastine N-Oxide.
Safety and Regulatory Considerations
As a known impurity of Ebastine, the levels of Ebastine N-Oxide are controlled by regulatory authorities. The European Pharmacopoeia sets limits for individual and total impurities in the Ebastine drug substance.[3][10]
-
Impurity F (cis-Ebastine N-Oxide) and Impurity G (trans-Ebastine N-Oxide): The limit for each of these specified impurities is typically not more than 0.1%.[10]
-
Total Impurities: The total of all impurities is also controlled, often with a limit of not more than 0.2%.[3]
While extensive toxicological data for Ebastine N-Oxide is not publicly available, the parent drug, Ebastine, has a well-established safety profile, being generally well-tolerated with a low incidence of adverse effects.[1][13] The toxicological potential of Ebastine N-Oxide is an important consideration in the overall safety assessment of Ebastine.
Conclusion and Future Perspectives
Ebastine N-Oxide is a multifaceted molecule that plays a significant role as a metabolite and a specified impurity of the antihistamine Ebastine. Its fundamental properties, including its chemical structure, stereochemistry, and potential pharmacological activity, are of critical interest to pharmaceutical scientists. While current knowledge provides a solid foundation, further research is warranted in several areas. Detailed investigations into the specific pharmacological and toxicological profiles of the individual cis and trans isomers of Ebastine N-Oxide, as well as a comprehensive elucidation of its ADME properties, will provide a more complete understanding of its contribution to the overall clinical profile of Ebastine. The development and validation of robust analytical methods for the routine quantification of these isomers will continue to be a priority for ensuring the quality and safety of Ebastine-containing medicines.
References
- Roberts, G. O., et al. (1999). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 57(1), 41–56.
- Rico, J. M., et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–84.
- Ciprandi, G., et al. (2010). Ebastine increases IFN-γ production in patients with persistent allergic rhinitis. Allergy & Rhinology, 1(2), e62–e66.
- Sato, K., et al. (2018). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. SAS Journal of Pharmacy, 4(3), 43-48.
-
Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from [Link]
- Wang, G. J., et al. (2015). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 854215.
- European Pharmacopoeia. (2008). Ebastine Monograph (01/2008:2015).
-
British Pharmacopoeia. (n.d.). Ebastine. Retrieved from [Link]
- Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research, 14(1), 16-20.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. Retrieved from [Link]
- Ciprandi, G. (2012). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. European Annals of Allergy and Clinical Immunology, 44(1), 24-27.
- Gierczyk, B., et al. (2007). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 12(10), 2379–2387.
-
Pharmaffiliates. (n.d.). Mixture of Ebastine Impurity F and Impurity G. Retrieved from [Link]
- Kushwah, B. S., & Samanthula, G. (2015). A novel UV degradation product of Ebastine: Isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 467-474.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). EBASTINE CRS. Retrieved from [Link]
- Herout, J. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.
- Ibrahim, F., El-Din, M. S., Eid, M. I., & Wahba, M. E. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chemistry Central Journal, 5, 24.
- Nuutila, A. M., et al. (1993). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- Gierczyk, B., et al. (2007). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 12(10), 2379-2387.
- Kushwah, B. S., & Samanthula, G. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 467–474.
-
KM Pharma Solution Private Limited. (n.d.). Ebastine EP Impurity F & G. Retrieved from [Link]
- Szymański, S., et al. (2020). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 25(18), 4263.
-
Patel, S. S. (n.d.). A Stability-Indicating HPLC Method for Ebastine in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
- Campbell, A. M., et al. (1999). Overview of allergic mechanisms. Ebastine has more than an antihistamine effect. Allergy, 54 Suppl 58, 21-25.
- Cope, A. C., & Le Bel, N. A. (1960). U.S. Patent No. 3,880,925. Washington, DC: U.S.
- Belanche, A., et al. (2019).
- de Oliveira, L. G., et al. (2007). Facile Methods for the Separation of the cis- and trans-Diastereomers of Limonene 1,2-Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. Molecules, 12(5), 1036-1045.
- Kumar, A., et al. (2012). Process of preparing ebastine. WO 2012/076919 A1.
- Singh, S., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Journal of Mass Spectrometry, 48(12), 1297-1304.
- El Hammoumi, M. M., et al. (2021). Kinetic Separation of cis- and trans-Limonene Epoxide: Reaction of Diastereomeric Mixture of Limonene Oxides with Secondary Amine and Carbamate. Asian Journal of Chemistry, 33(10), 2379-2384.
Sources
- 1. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebastine N-Oxide | C32H39NO3 | CID 129318590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ebastine N-Oxide Research Compound [benchchem.com]
- 7. saspublishers.com [saspublishers.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
